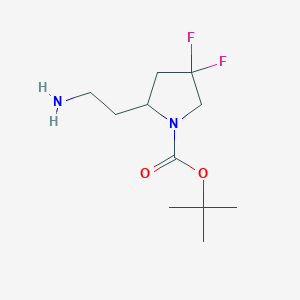

Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)6-8(15)4-5-14/h8H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYSNAOTKBCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CCN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method includes the cyclization of a suitable precursor containing the aminoethyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical processes being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Aminoethyl vs. Aminomethyl: The target compound’s 2-aminoethyl chain provides greater conformational flexibility and basicity compared to the shorter aminomethyl group in CAS 1407991-24-3. This may enhance binding affinity in receptor-targeted drug candidates .

- Bromomethyl Substitution : The bromomethyl analogs (CAS 1279894-15-3, 2092723-85-6) serve as alkylating agents due to the bromine leaving group, enabling cross-coupling or displacement reactions. Their higher molecular weight (300.14 vs. ~278.24) reflects the heavier bromine atom .

Stereochemical Considerations

- The (2R) and (2S) configurations in bromomethyl analogs (e.g., CAS 1279894-15-3 vs. 2092723-85-6) demonstrate the importance of stereochemistry in drug activity. For instance, (2S)-bromomethyl derivatives are preferred in synthesizing enantiomerically pure inhibitors, as seen in ’s Mitsunobu reaction .

Biological Activity

Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate, also known by its CAS number 1342299-63-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis routes, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (R)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

- Molecular Formula : C10H16F2N2O3

- Molecular Weight : 250.25 g/mol

- CAS Number : 1342299-63-1

The structural representation of the compound can be summarized as follows:

The compound is believed to interact with various biological targets due to the presence of the difluoropyrrolidine moiety, which may enhance its binding affinity and selectivity. The aminoethyl group contributes to potential interactions with amino acid residues in proteins, suggesting a role in modulating enzyme activity or receptor binding.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound. Key findings include:

- Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The exact pathways involved are under investigation.

- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

| Bacteria Species | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In a separate study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. Results showed that it reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed using cyclization reactions.

- Fluorination : The introduction of fluorine atoms is achieved through selective fluorination methods.

- Aminoethyl Group Addition : The aminoethyl group is introduced via alkylation reactions.

Q & A

What are the common synthetic routes for preparing tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Basic:

The compound is typically synthesized via multi-step functionalization of pyrrolidine derivatives. Key steps include fluorination at the 4-position and introduction of the 2-aminoethyl group. For example, tert-butyl-protected intermediates are often prepared using reagents like Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Purification commonly involves column chromatography or distillation.

Advanced:

Optimization requires statistical experimental design (e.g., factorial or response surface methodologies) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational pre-screening (e.g., quantum chemical calculations) can predict optimal conditions for fluorination and amine coupling, reducing trial-and-error approaches . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be explored, with monitoring via NMR to track fluorination efficiency .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Basic:

Contradictions in or NMR signals often arise from dynamic processes like rotamerism. For example, highlights unresolved diastereomers in tert-butyl phosphonate analogs, requiring variable-temperature NMR or deuterated solvent swaps to stabilize conformers.

Advanced:

Advanced techniques include - heteronuclear correlation experiments to map fluorine environments or using high-field (>600 MHz) NMR to resolve overlapping peaks. DFT-based NMR chemical shift calculations (e.g., using Gaussian or ORCA) can simulate spectra and assign ambiguous signals . Conflicting mass spectrometry data may necessitate high-resolution (HRMS) validation with isotopic pattern analysis .

What methodologies are recommended for analyzing the compound’s stability under varying experimental conditions?

Basic:

Stability screening involves stress testing in solvents (e.g., DMSO, aqueous buffers) at different pH levels and temperatures. Techniques like HPLC-UV or TLC track degradation products. For example, the tert-butyl carbamate group is prone to acid-mediated cleavage, requiring neutral pH storage .

Advanced:

Kinetic stability studies using Arrhenius plots (via thermogravimetric analysis or DSC) quantify degradation rates. Computational models (e.g., transition state theory) predict hydrolysis susceptibility of the carbamate group. Real-time monitoring via in-situ FTIR or Raman spectroscopy can detect intermediate species during decomposition .

How can computational tools aid in designing derivatives of this compound for biological activity studies?

Basic:

Structure-activity relationship (SAR) analysis begins with molecular docking (e.g., AutoDock Vina) to predict binding to target proteins. Substituent effects (e.g., fluorination on lipophilicity) are modeled using logP calculators (e.g., MarvinSuite) .

Advanced:

Free-energy perturbation (FEP) or molecular dynamics simulations quantify binding affinities of derivatives. Quantum mechanics/molecular mechanics (QM/MM) models assess electronic effects of fluorine atoms on hydrogen-bonding interactions. Machine learning (e.g., graph neural networks) can prioritize synthetic targets from virtual libraries .

What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

Basic:

Protecting group strategies (e.g., Boc for amines, silyl ethers for hydroxyls) prevent unwanted nucleophilic attacks. For fluorination, selective agents like DAST or Deoxo-Fluor are preferred over harsh HF-based methods .

Advanced:

Mechanistic studies using isotopic labeling (e.g., in carboxylates) or in-situ IR spectroscopy identify intermediates. For example, ’s reaction path search methods map energy barriers to avoid kinetically trapped byproducts. Flow chemistry setups improve heat/mass transfer in exothermic steps like amine alkylation .

How should researchers validate the enantiomeric purity of chiral derivatives?

Basic:

Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Optical rotation comparisons against literature values provide preliminary validation .

Advanced:

X-ray crystallography confirms absolute configuration, while vibrational circular dichroism (VCD) offers solution-phase stereochemical analysis. For asymmetric synthesis, nonlinear effects in catalysis (e.g., Noyori hydrogenation) are monitored via kinetic resolution studies .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced:

Process intensification via microreactor systems enhances mixing and heat control for fluorination. Quality-by-design (QbD) frameworks integrate PAT (process analytical technology) tools like inline NMR for real-time purity monitoring. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) improve sustainability .

How can conflicting biological assay results be reconciled?

Advanced:

Orthogonal assays (e.g., SPR for binding vs. cellular cytotoxicity) differentiate true activity from artifacts. Meta-analysis of dose-response curves identifies off-target effects. For in vitro/in vivo discrepancies, pharmacokinetic studies (e.g., plasma protein binding assays) assess bioavailability .

What safety protocols are critical when handling this compound?

Basic:

Follow GHS guidelines for carbamates: use fume hoods, nitrile gloves, and P2 respirators. Hydrolysis products may release toxic amines; neutralize acidic waste with bicarbonate .

Advanced:

Computational hazard prediction tools (e.g., ECOSAR) pre-screen degradation products for ecotoxicity. Occupational exposure limits (OELs) for volatile intermediates require air sampling via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.